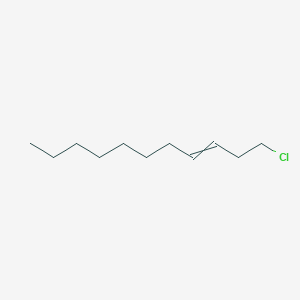
1-Chloroundec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroundec-3-ene is an organic compound with the molecular formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1-Chloroundec-3-ene can be synthesized through several methods. One common synthetic route involves the chlorination of undec-3-ene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and is conducted under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out at elevated temperatures and may require a catalyst to enhance the reaction rate and yield .
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced separation and purification processes to remove any impurities and by-products formed during the reaction .
Chemical Reactions Analysis
1-Chloroundec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides, halogens, and other electrophiles, resulting in the formation of addition products.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like peracids or ozone.
Common reagents and conditions used in these reactions include halogens, nucleophiles, oxidizing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloroundec-3-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing, with a focus on developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-chloroundec-3-ene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Chloroundec-3-ene can be compared with other chlorinated alkenes, such as 1-chloroundec-1-ene and 1-chloroundec-2-ene. These compounds share similar structural features but differ in the position of the chlorine atom and the double bond. The unique positioning of the chlorine atom in this compound gives it distinct reactivity and applications compared to its analogs .
Similar compounds include:
- 1-Chloroundec-1-ene
- 1-Chloroundec-2-ene
- 11-Chloro-1-undecene
Properties
CAS No. |
654061-58-2 |
|---|---|
Molecular Formula |
C11H21Cl |
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-chloroundec-3-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9H,2-7,10-11H2,1H3 |
InChI Key |
GVKSADHYWCFNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















